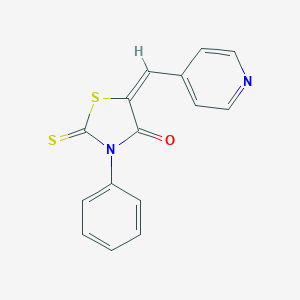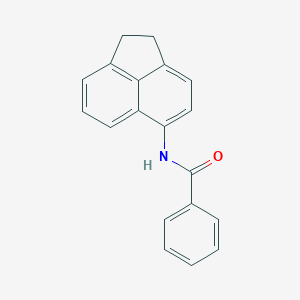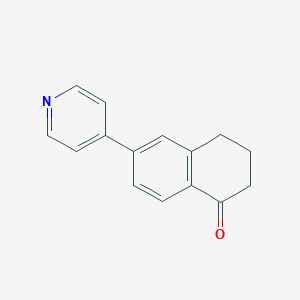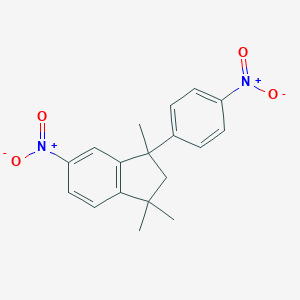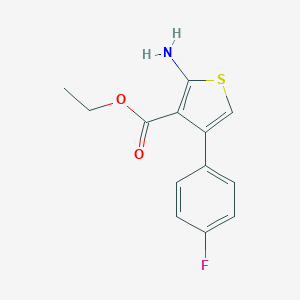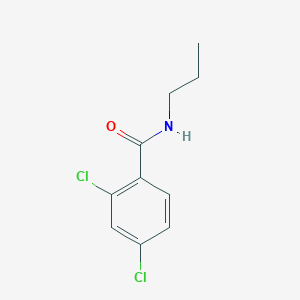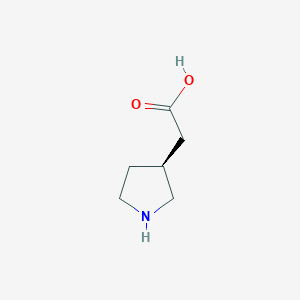![molecular formula C10H17NO2 B187282 Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- CAS No. 114645-49-7](/img/structure/B187282.png)
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amide that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The exact mechanism of action of acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory conditions. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth of various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in various experimental models. Additionally, its effects may be dependent on the specific experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. One direction is to further investigate its mechanism of action and identify the specific cellular pathways that it modulates. This could lead to the development of more targeted therapies for various conditions. Another direction is to investigate its potential use in combination with other drugs for the treatment of various types of cancer. Additionally, it could be investigated for its potential use in the treatment of other neurodegenerative diseases.
Synthesemethoden
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- can be synthesized using a variety of methods. One such method involves the reaction of cyclobutanone with 2-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield the desired acetamide. Another method involves the reaction of cyclobutanone with 2-bromo-1-butanol followed by treatment with ammonia. The resulting product is then heated to yield the desired acetamide.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal studies. Additionally, it has been investigated for its potential use in the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
114645-49-7 |
|---|---|
Produktname |
Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-[1-(2-oxobutyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C10H17NO2/c1-3-9(13)7-10(5-4-6-10)11-8(2)12/h3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
UXBGQLAIFFNPFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1(CCC1)NC(=O)C |
Kanonische SMILES |
CCC(=O)CC1(CCC1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
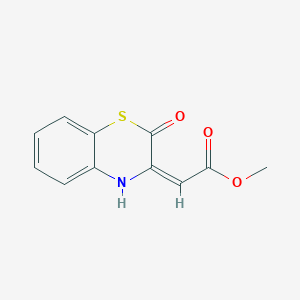
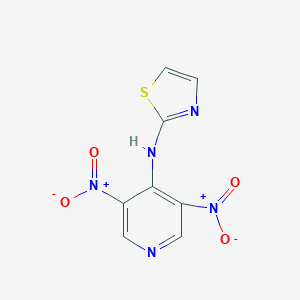
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
